1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine
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Overview
Description
1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features an isobutyl group at position 1, a thiophene ring at position 3, and an amine group at position 5. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile with ammonia or an amine source to introduce the amine group at position 5. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or sulfoxides, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines or amines.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydrazines or secondary amines .
Scientific Research Applications
1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-4-ylmethanamine
- 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide
- 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde
Uniqueness
1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the thiophene ring and the amine group at position 5 differentiates it from other pyrazole derivatives, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H15N3S |
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Molecular Weight |
221.32 g/mol |
IUPAC Name |
2-(2-methylpropyl)-5-thiophen-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C11H15N3S/c1-8(2)7-14-11(12)6-9(13-14)10-4-3-5-15-10/h3-6,8H,7,12H2,1-2H3 |
InChI Key |
CYVQGRMKNFCAIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=CC(=N1)C2=CC=CS2)N |
Origin of Product |
United States |
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